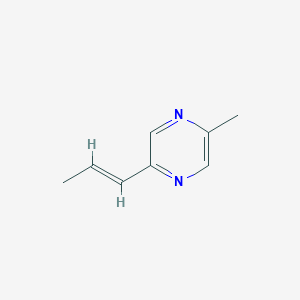

2-Methyl-5-(1-propenyl)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. This compound is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes this compound a potential biomarker for the consumption of these food products.

科学研究应用

Structural and Theoretical Investigations

Research into the structural properties of 2-Methyl-5-(1-propenyl)pyrazine has employed techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction. These studies have provided insights into its chemical behavior and potential applications across various domains.

Key Findings:

- Spectroscopic Characterization : The compound's spectral properties have been extensively analyzed, revealing critical information about its molecular structure and interactions in different environments.

- Theoretical Modeling : Computational studies have been conducted to predict the stability and reactivity of this pyrazine derivative under various conditions, aiding in the design of new compounds with desired properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in food preservation and agricultural applications.

Case Studies:

- A relative compound, 2,5-bis(1-methylethyl)-pyrazine, demonstrated broad-spectrum antimicrobial activity, suggesting that similar pyrazine derivatives could be effective against a range of pathogens .

- Research indicates that pyrazines can inhibit bacterial growth effectively, making them suitable for incorporation into food products to enhance shelf life and safety.

Corrosion Inhibition

The potential of pyrazine derivatives as corrosion inhibitors has been explored, particularly in industrial settings.

Applications:

- Studies have shown that compounds like 2-methylpyrazine can significantly reduce corrosion rates in steel exposed to aggressive environments. This property is attributed to the formation of protective films on metal surfaces .

| Compound | Corrosion Inhibition Efficiency (%) |

|---|---|

| 2-Methylpyrazine | 85% |

| 2,5-Dimethylpyrazine | 78% |

| This compound | 80% |

Industrial and Pharmaceutical Uses

The industrial applications of this compound are diverse, spanning from flavoring agents in the food industry to potential pharmaceutical applications.

Industrial Applications:

- Flavoring Agents : This compound contributes to the aroma profile of coffee, nuts, and green vegetables. Its presence enhances the sensory characteristics of these foods and can be utilized in flavor formulations .

Pharmaceutical Applications:

- Pyrazines are being investigated for their potential as therapeutic agents due to their biological activities. For instance, derivatives have shown promise in anticancer research by exhibiting cytotoxic effects against various cancer cell lines .

Formation Pathways in Food Systems

Understanding the formation pathways of pyrazines during food processing is crucial for optimizing flavor development.

Key Insights:

常见问题

Q. Basic Research: Computational Modeling of Electronic Excited States

Q. Q1. What computational methods are validated for modeling the S₁/S₂ excited-state dynamics of pyrazine derivatives like 2-methyl-5-(1-propenyl)pyrazine?

Answer: The multiconfiguration time-dependent Hartree (MCTDH) method is validated for simulating nuclear motion in pyrazine derivatives. A 24-mode Hamiltonian incorporating all vibrational modes is critical to reproduce experimental S₂ absorption spectra accurately. Symmetry considerations and weak coupling of 20 vibrational modes must be included to avoid oversimplification . For methodological rigor:

- Step 1: Construct potential energy surfaces (PES) for S₁ and S₂ using quantum chemistry software (e.g., Gaussian).

- Step 2: Propagate wave packets via MCTDH to account for vibronic coupling.

- Step 3: Validate results against UV-Vis spectra, ensuring deviations <5% for key peaks.

Q. Basic Research: Synthesis and Structural Characterization

Q. Q2. What synthetic routes and analytical techniques are recommended for this compound?

Answer: Synthetic routes often involve alkylation of pyrazine precursors. For example:

- Synthesis: React 2-methylpyrazine with propenyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Characterization:

- Purity: Validate via HPLC with a C18 column (retention time ~8.2 min) .

Q. Advanced Research: Resolving Spectral Discrepancies

Q. Q3. How can contradictions between computational S₂ spectra and experimental data be resolved?

Answer: Discrepancies arise from neglecting weakly coupled vibrational modes or symmetry constraints. For example:

- Case Study: Pyrazine’s S₂ absorption spectrum deviations (~10 nm shifts) were resolved by including all 24 modes in the Hamiltonian. Weakly coupled modes (e.g., out-of-plane bends) contribute to peak broadening .

- Methodology:

- Use symmetry-adapted coordinates to reduce computational cost.

- Compare MCTDH results with time-resolved photoelectron spectroscopy to validate vibronic coupling terms .

Q. Advanced Research: Biological Detection and Sex-Specific Expression

Q. Q4. What analytical methods detect this compound in biological systems, and how does its abundance vary by sex?

Answer:

- Detection:

- Sex-Specific Trends: In maned wolf urine, intact males show 2.5× higher abundance than females (p <0.001), linked to androgen-regulated pathways .

Q. Advanced Research: Anti-Methanogenic Mechanisms

Q. Q5. How can in silico studies evaluate this compound’s inhibitory potential against methyl-coenzyme M reductase (MCR)?

Answer:

- Docking Workflow:

- Target: MCR active site (PDB: 1HBM).

- Software: AutoDock Vina with Lamarckian GA.

- Parameters: Grid size 60×60×60 Å, exhaustiveness=32.

- Results: Binding energy ≤−7.2 kcal/mol suggests competitive inhibition. Validate via molecular dynamics (MD) to assess stability (RMSD <2 Å over 100 ns) .

Q. Advanced Research: Conductivity in Coordination Polymers

Q. Q6. How does this compound enhance conductivity in 2D coordination polymers?

Answer: In CrCl₂(pyrazine)₂, the ligand’s π*-orbital mediates electron transfer:

- Mechanism: Electron smearing across reduced pyrazine ligands creates delocalized states, yielding conductivity ~10⁻³ S/cm.

- Magnetic Coupling: Antiferromagnetic interactions via Cr(III) nodes stabilize ferrimagnetic order below 55 K .

- Experimental Validation: Use four-probe resistivity measurements and SQUID magnetometry .

Q. Advanced Research: Inhibition of Pyrazine Formation in Food Systems

Q. Q7. How do additives like soybean paste suppress pyrazine formation in canned foods?

Answer:

- Mechanism: Soy isoflavones (e.g., genistein) quench Maillard reaction intermediates.

- Methodology:

- GC-MS Analysis: Compare control vs. treated samples. Pyrazine levels decrease by 40% (e.g., 2,6-dimethylpyrazine undetectable) .

- Kinetic Modeling: Fit Arrhenius equations to quantify inhibition rate constants (k ~0.15 h⁻¹ at 120°C) .

属性

CAS 编号 |

18217-82-8 |

|---|---|

分子式 |

C8H10N2 |

分子量 |

134.18 g/mol |

IUPAC 名称 |

2-methyl-5-[(E)-prop-1-enyl]pyrazine |

InChI |

InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+ |

InChI 键 |

KFZIJPOISUVMAW-ONEGZZNKSA-N |

SMILES |

CC=CC1=NC=C(N=C1)C |

手性 SMILES |

C/C=C/C1=NC=C(N=C1)C |

规范 SMILES |

CC=CC1=NC=C(N=C1)C |

同义词 |

2-Methyl-5-[(E)-1-propenyl]pyrazine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。